tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate
CAS No.:
Cat. No.: VC12941318
Molecular Formula: C10H13F3N2O3S
Molecular Weight: 298.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F3N2O3S |
|---|---|
| Molecular Weight | 298.28 g/mol |
| IUPAC Name | tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate |
| Standard InChI | InChI=1S/C10H13F3N2O3S/c1-9(2,3)18-7(16)15-6-4-14-8(19-6)17-5-10(11,12)13/h4H,5H2,1-3H3,(H,15,16) |
| Standard InChI Key | RUGSSCUIPXAGEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F |
Introduction
Synthesis
The synthesis of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate typically involves the following steps:
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Formation of the Thiazole Core:
The thiazole ring is synthesized through cyclization reactions involving thiourea or related sulfur-containing precursors with α-haloketones. -
Introduction of the Trifluoroethoxy Group:
The trifluoroethoxy moiety is introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and an appropriate electrophile. -
Carbamate Formation:
The tert-butyl carbamate group is added through reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. -
Purification:
The product is purified using standard techniques such as recrystallization or column chromatography.
Characterization
The compound's structure and purity are confirmed using advanced spectroscopic and analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., -NMR, -NMR). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Detects functional groups (e.g., carbamate C=O stretch). |
| Elemental Analysis | Verifies the compound's empirical formula. |
Potential Applications
This compound has potential applications in drug discovery and development due to its unique structural features:
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Medicinal Chemistry:
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The thiazole ring is a common pharmacophore in antimicrobial and anticancer agents.
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The trifluoroethoxy group enhances metabolic stability and bioavailability.
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Biological Activity Studies:
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Compounds with similar structures have shown antibacterial, antifungal, and antitubercular activities.
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Molecular docking studies suggest potential as enzyme inhibitors or receptor modulators.
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Chemical Probes:
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Used as intermediates in the synthesis of more complex bioactive molecules.
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Research Findings on Related Compounds
Studies on structurally similar compounds provide insights into the potential utility of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate:
Limitations and Future Directions
While promising, further research is necessary to fully understand the compound's properties:
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Toxicological Studies: Comprehensive safety profiling is required for pharmaceutical applications.
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Structure-Activity Relationships (SAR): Modifications to the thiazole ring or trifluoroethoxy group could optimize biological activity.
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Synthetic Optimization: Development of greener and more efficient synthetic routes.
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